molecular formula C11H13N3O2 B8675594 4-Azido-1-(4-methoxyphenyl)butan-1-one CAS No. 189079-75-2

4-Azido-1-(4-methoxyphenyl)butan-1-one

Cat. No.: B8675594
CAS No.: 189079-75-2
M. Wt: 219.24 g/mol
InChI Key: RORQLBFGNHMBBF-UHFFFAOYSA-N
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Description

4-Azido-1-(4-methoxyphenyl)butan-1-one is a synthetic organic compound featuring a butanone backbone substituted with a 4-methoxyphenyl group at the ketone position (C1) and an azido (-N₃) functional group at the terminal carbon (C4).

Properties

CAS No.

189079-75-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-azido-1-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C11H13N3O2/c1-16-10-6-4-9(5-7-10)11(15)3-2-8-13-14-12/h4-7H,2-3,8H2,1H3

InChI Key

RORQLBFGNHMBBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Azido-1-(4-methoxyphenyl)butan-1-one with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features References
This compound C₁₁H₁₃N₃O₂ 219.24 (calculated) 4-Methoxyphenyl Polar, azido-terminated chain -
2-Azido-1-(4-methylphenyl)ethanone C₉H₉N₃O 175.19 4-Methylphenyl Shorter chain, lower polarity
4-Azido-1-(2-thienyl)butan-1-one C₈H₉N₃OS 195.24 2-Thienyl Heterocyclic substituent, sulfur atom
1-(4-Methoxyphenyl)-3-(2-methylthio-oxadiazole) β-carboline C₂₁H₁₆N₄O₂S 388.44 4-Methoxyphenyl Cytotoxic (IC₅₀ = 2.13 μM, ovarian cancer)

Key Observations:

  • Chain Length and Reactivity: The butanone chain in the target compound (four carbons) offers greater flexibility and azide accessibility compared to 2-Azido-1-(4-methylphenyl)ethanone (ethanone backbone). This may enhance its utility in click chemistry or photochemical reactions .
  • The methoxy group’s electron-donating nature could stabilize charge-transfer interactions, as seen in cytotoxic β-carboline derivatives .
  • Heterocyclic vs. Aromatic Substituents : The thienyl analog (C₈H₉N₃OS) exhibits reduced molecular weight and sulfur-based electronic properties, which may alter solubility or metabolic stability compared to phenyl derivatives .

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